Methyl 5,5,5-trifluoro-4-(o-tolylimino)pentanoate
Description
Properties
Molecular Formula |
C13H14F3NO2 |
|---|---|
Molecular Weight |
273.25 g/mol |
IUPAC Name |
methyl 5,5,5-trifluoro-4-(2-methylphenyl)iminopentanoate |
InChI |
InChI=1S/C13H14F3NO2/c1-9-5-3-4-6-10(9)17-11(13(14,15)16)7-8-12(18)19-2/h3-6H,7-8H2,1-2H3 |
InChI Key |
NYJRCMLFSPAISU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=C(CCC(=O)OC)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
| Step | Reactants | Reaction Type | Conditions | Notes |
|---|---|---|---|---|
| 1 | 5,5,5-Trifluoropentanoic acid derivative (aldehyde or keto form) + o-toluidine | Imine formation (condensation) | Mild heating, solvent such as ethanol or dichloromethane, acid or base catalyst | Facilitates Schiff base formation between amine and carbonyl |
| 2 | Intermediate imine + Methanol (if starting from acid) | Esterification | Acid catalysis (e.g., HCl or sulfuric acid), reflux | Converts acid to methyl ester, finalizes pentanoate structure |
This route is consistent with the typical preparation of imino esters where the imine linkage is formed prior to or after esterification depending on the starting materials.
Detailed Synthetic Protocol Example
A representative synthesis protocol based on literature and supplier data is as follows:
- Starting Materials: 5,5,5-trifluoropentanoic acid or its aldehyde derivative and o-toluidine.
- Step 1: The 5,5,5-trifluoropentanoic aldehyde is reacted with o-toluidine in anhydrous ethanol under reflux conditions. The reaction mixture is stirred for several hours (typically 4–8 hours) to allow complete imine formation. An acid catalyst such as p-toluenesulfonic acid may be added to enhance the rate of condensation.
- Step 2: The crude imine intermediate is then subjected to esterification by treatment with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid) under reflux. This converts any carboxylic acid groups to methyl esters, yielding this compound.
- Purification: The product is purified by standard methods such as recrystallization or column chromatography.
Reaction Mechanism Insights
- The condensation between the aldehyde and o-toluidine proceeds via nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by dehydration to form the imine (Schiff base).
- The trifluoromethyl group at the 5-position stabilizes the intermediate and final product by electron-withdrawing effects, which can enhance the electrophilicity of the carbonyl carbon and the stability of the imine bond.
- Esterification is a classical Fischer esterification, where the acid group is protonated and then attacked by methanol, forming the methyl ester.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Solvent | Ethanol, dichloromethane | Ethanol preferred for imine formation; DCM for better solubility |
| Catalyst | p-Toluenesulfonic acid, sulfuric acid | Acid catalysts accelerate condensation and esterification |
| Temperature | Reflux (~78 °C for ethanol) | Ensures reaction completion |
| Reaction Time | 4–8 hours | Dependent on scale and purity requirements |
| Yield | 60–85% (reported in similar imino ester syntheses) | Yield depends on purification and reaction conditions |
Summary Table of Key Chemical Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄F₃NO₂ |
| Molecular Weight | 273.25 g/mol |
| IUPAC Name | methyl 5,5,5-trifluoro-4-(2-methylphenyl)iminopentanoate |
| CAS Number | 941672-37-3 (as per PubChem) |
| InChI | InChI=1S/C13H14F3NO2/c1-9-5-3-4-6-10(9)17-11(13(14,15)16)7-8-12(18)19-2/h3-6H,7-8H2,1-2H3 |
| SMILES | CC1=CC=CC=C1N=C(CCC(=O)OC)C(F)(F)F |
Chemical Reactions Analysis
Types of Reactions
Methyl 5,5,5-trifluoro-4-(o-tolylimino)pentanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted products with nucleophiles.
Scientific Research Applications
Methyl 5,5,5-trifluoro-4-(o-tolylimino)pentanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 5,5,5-trifluoro-4-(o-tolylimino)pentanoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The imino group can form hydrogen bonds and other interactions with biological molecules, influencing the compound’s activity and effects.
Comparison with Similar Compounds
Substituent Position on the Aromatic Ring
- Methyl 5,5,5-Trifluoro-4-(p-Tolylamino)Pentanoate: The para-tolyl (4-methylphenyl) analog (CAS: 145176-42-7) differs in the methyl group’s position on the aromatic ring. However, the ortho-methyl group in the target compound may improve selectivity in asymmetric synthesis due to increased steric control .
- Methyl (S)-5,5,5-Trifluoro-4-((4-Nitrobenzylidene)Amino)Pentanoate (5Fa): This compound features a 4-nitrobenzylidene group instead of o-tolylimino. The nitro group is strongly electron-withdrawing, which polarizes the imine bond, increasing electrophilicity at the C=N center. This enhances reactivity in Michael additions or cycloadditions but may reduce stability under basic conditions. The enantiomeric excess (ee) of 90% was achieved using QD-3/A-1 catalysts at -50°C .
Functional Group Variations
- Methyl 5,5,5-Trifluoro-4-(2-(4-Nitrophenyl)Hydrazono)Pentanoate: Replacing the imine with a hydrazone group (CAS: 1161004-91-6) introduces a N–N bond, which is more resistant to hydrolysis than a Schiff base. Hydrazones are widely used in coordination chemistry and bioorthogonal reactions. The nitro group further stabilizes the conjugate system, as evidenced by distinct UV-Vis absorption profiles .
- Prop-2-yn-1-yl (R)-4-Benzyl-5,5,5-Trifluoro-4-((4-Nitrobenzylidene)Amino)Pentanoate: The propargyl ester group in this analog enables click chemistry applications, such as copper-catalyzed azide-alkyne cycloadditions. The benzyl and nitrobenzylidene substituents at C4 result in a higher enantiomeric excess (93%) compared to methyl ester derivatives, likely due to enhanced steric guidance during catalysis .
Research Findings and Implications
Steric Effects : Ortho-substituted aryl groups (e.g., o-tolyl) impose steric constraints that can hinder reaction kinetics but improve stereoselectivity in asymmetric catalysis .
Electronic Effects : Electron-withdrawing groups (e.g., nitro in 5Fa) increase the electrophilicity of the imine carbon, facilitating nucleophilic attacks but reducing stability under acidic conditions .
Ester Group Influence : Propargyl esters enable modular functionalization via click chemistry, whereas methyl esters offer simplicity and compatibility with enzymatic resolutions .
Spectral Signatures : The trifluoromethyl group generates distinct <sup>19</sup>F NMR signals (δ ≈ -65 ppm), while imine C=N stretches appear at ~1650 cm<sup>-1</sup> in IR spectra .
Biological Activity
Methyl 5,5,5-trifluoro-4-(o-tolylimino)pentanoate is a synthetic organic compound notable for its unique trifluoromethyl and imine functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, although specific studies on its biological effects are still limited. The molecular formula of this compound is C₁₃H₁₄F₃N₃O₂, with a molecular weight of approximately 273.25 g/mol. The trifluoromethyl group enhances its lipophilicity and reactivity, making it an interesting candidate for various applications in pharmaceuticals and agrochemicals.
The biological activity of this compound can be attributed to its structural features, particularly the trifluoromethyl group and imine functionality. Compounds with similar structures often exhibit significant pharmacological properties, including:
- Enzyme Inhibition : The imine group may interact with specific enzymes, potentially inhibiting their activity.
- Receptor Modulation : The lipophilic nature of the trifluoromethyl group may enhance binding affinity to various receptors.
Pharmacological Properties
While direct studies on this compound are scarce, its structural analogs have demonstrated various biological activities:
| Compound | Biological Activity | Reference |
|---|---|---|
| Methyl 5,5,5-trifluoro-4-(m-tolylimino)pentanoate | Antimicrobial properties | |
| Ethyl 6-oxopiperidine-2-carboxylate | Enzyme inhibition | |
| Trifluoromethyl ketones | Anticancer activity |
Case Studies and Research Findings
- Antimicrobial Activity : Preliminary studies suggest that compounds with trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, similar compounds have been tested against various bacterial strains and shown effective inhibition of growth .
- Enzyme Inhibition Studies : Research has indicated that the presence of imine functionalities in compounds can lead to significant enzyme inhibition. A study involving related compounds demonstrated their ability to inhibit specific metabolic pathways associated with cancer cell survival .
- Toxicity Assessment : Assessments of similar compounds have shown varying degrees of toxicity based on structural modifications. It is vital to conduct thorough toxicity evaluations for this compound to establish safety profiles for potential therapeutic applications.
The synthesis of this compound typically involves multiple steps that may include:
- Formation of the imine from o-toluidine and a suitable carbonyl compound.
- Esterification process involving pentanoic acid derivatives.
- Introduction of the trifluoromethyl group through fluorination reactions.
These methods require optimization for yield and purity depending on the desired application.
Q & A
Q. What are the typical synthetic routes and reaction conditions for preparing methyl 5,5,5-trifluoro-4-(o-tolylimino)pentanoate?
The compound is synthesized via catalytic asymmetric methods using organocatalysts like QD-3 or A-1 under cryogenic conditions (-30°C to -50°C). For example, similar trifluoromethylated γ-amino esters are prepared in tetrahydrofuran (THF) or toluene with ethanol as a co-solvent, achieving yields of 62–71% and enantiomeric excess (ee) values of 88–93% . Key parameters include reaction time (8–12 hours) and catalyst loading, which influence both yield and stereoselectivity. Structural confirmation relies on NMR (¹H, ¹³C, ¹⁹F), IR, and HRMS analysis .
Q. How is enantiomeric purity determined for this compound?
Enantiomeric excess is quantified using chiral HPLC with retention times and optical rotation ([α]D²⁰) measurements. For example, HPLC analysis of structurally related compounds showed ee values up to 93%, validated against calculated m/z ratios from HRMS . Polarimetric data (e.g., [α]D²⁰ = +18.4 for specific analogs) further corroborate stereochemical assignments.
Q. What spectroscopic techniques are critical for structural elucidation?
- NMR : ¹⁹F NMR identifies trifluoromethyl environments (δ ≈ -60 to -70 ppm), while ¹H/¹³C NMR resolves imine and ester functional groups. For instance, methyl ester protons appear at δ ~3.6 ppm, and aromatic protons from the o-tolyl group resonate at δ 6.8–7.5 ppm .
- IR : Stretching bands for C=O (1740–1755 cm⁻¹) and C=N (1630–1650 cm⁻¹) confirm ester and imine moieties .
- HRMS : Validates molecular formula (e.g., [M+H]+ = 306.1052 for C₁₃H₁₃F₃NO₂) .
Advanced Research Questions
Q. How do reaction temperature and catalyst selection impact stereoselectivity?
Lower temperatures (-50°C vs. -30°C) enhance enantioselectivity by slowing reaction kinetics, favoring stereochemical control. For example, using QD-3 at -50°C improved ee from 88% to 90% in a related synthesis . Catalyst architecture (e.g., epiQ-3 vs. QD-3) also modulates transition-state stabilization, as seen in the inversion of absolute configurations in analogs .
Q. How can contradictions in spectral data (e.g., unresolved MS fragments) be addressed?
Unassigned MS peaks (e.g., m/z 28, 41, 55 in methyl pentanoate analogs) may arise from alternative fragmentation pathways or isomeric byproducts. Computational tools like quantum chemistry-based QSPR models or isotopic labeling (e.g., ¹³C) can map fragmentation patterns and resolve ambiguities .
Q. What methodologies optimize thermal stability studies for ester derivatives?
Thermal conductivity (λ) and viscosity are measured using transient hot-wire or differential scanning calorimetry (DSC). For methyl pentanoate analogs, λ values range from 0.12–0.15 W·m⁻¹·K⁻¹ at 298 K, with deviations <2% from predictive models . Molecular dynamics simulations further correlate branching effects (e.g., trifluoromethyl groups) with thermal behavior.
Q. How do substituent variations (e.g., o-tolyl vs. p-tolyl) affect reactivity?
Steric hindrance from o-tolyl groups reduces nucleophilic attack at the imine carbon, slowing reaction rates compared to p-tolyl analogs. DFT calculations show higher activation barriers (ΔG‡ ≈ 22–25 kcal/mol) for ortho-substituted derivatives due to non-covalent interactions (e.g., π-stacking) .
Q. What strategies validate computational models for reaction mechanisms?
Hybrid QM/MM simulations and kinetic isotope effects (KIEs) are used to probe transition states. For example, deuterium labeling in analogous esters confirmed rate-determining steps (e.g., proton transfer in organocatalytic cycles) . Experimental validation via kinetic profiling (e.g., Eyring plots) ensures model accuracy.
Q. Methodological Notes
- Synthetic Optimization : Screen catalysts (QD-3, A-1) at varying temperatures (-30°C to -50°C) and solvent polarities (THF vs. toluene) to balance yield and ee .
- Data Reconciliation : Cross-validate spectral data with computational fragmentation libraries (e.g., NIST MS Database) and isotopic analogs (e.g., ¹³C-labeled intermediates) .
- Thermal Analysis : Use predictive group-contribution models (e.g., Joback-Reid) for rapid estimation of thermophysical properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
